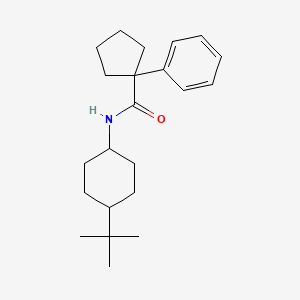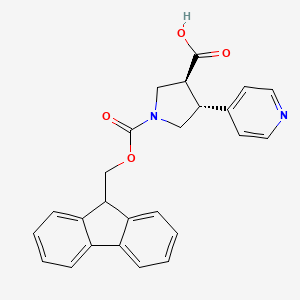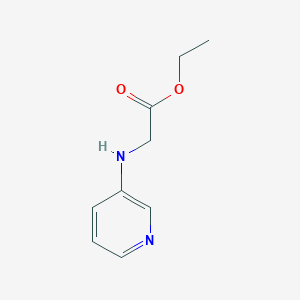
N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylcyclohexyl acetate exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .
Synthesis Analysis
The synthesis of 4-tert-Butylcyclohexyl acetate involves the oxidation of a secondary alcohol to a ketone using an oxidizing reagent, sodium hypochlorite . Sodium hypochlorite solutions are used extensively in swimming pool sanitation, and as bleach in the pulp and textile industries .Molecular Structure Analysis
The molecular formula of 4-tert-Butylcyclohexyl acetate is C12H22O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The oxidation-reduction interconversion of 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone is a key chemical reaction involving this compound . This process involves the use of sodium borohydride and the Meerwein-Pondorff-Verley (MPV) conditions to reduce the ketone .Physical And Chemical Properties Analysis
4-tert-Butylcyclohexyl acetate has a molecular weight of 198.3019 . It exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Polymer Science : A study focused on the synthesis and properties of ortho-linked polyamides incorporating ether-carboxylic acids or ether amines derived from 4-tert-butylcatechol. These polyamides exhibited significant thermal stability, excellent solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential in material science applications (Hsiao, Yang, & Chen, 2000).
Organosoluble Polyimides : Research on novel polyimides derived from a bulky alicyclic diamine showed these materials possess excellent solubility, optical transparency, and low dielectric constants, making them suitable for advanced electronic applications (Liaw, Liaw, & Chen, 2000).
Organic Synthesis and Pharmacological Potential
Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of a wide range of enantioenriched amines. This methodology showcases the potential of utilizing specific structural motifs for developing chiral compounds, which could be pivotal in pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).
Anticancer Agents : Functionalized amino acid derivatives, showcasing a structure similar to the discussed compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds, particularly those exhibiting significant cytotoxicity in ovarian and oral cancers, underscore the potential of designing novel anticancer agents using complex organic molecules (Kumar et al., 2009).
Chemical Properties and Applications
- Catalysis and Functionalization : A study on copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with simple amides and imides reveals the potential of N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide in catalytic reactions. This research could lead to innovative approaches in the functionalization of hydrocarbons, expanding the toolkit for organic synthesis (Tran, Li, Driess, & Hartwig, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO/c1-21(2,3)17-11-13-19(14-12-17)23-20(24)22(15-7-8-16-22)18-9-5-4-6-10-18/h4-6,9-10,17,19H,7-8,11-16H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPIYVSDSXWHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)
![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)



![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)
